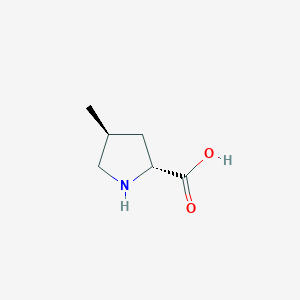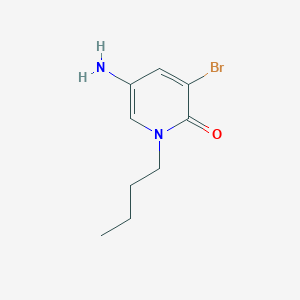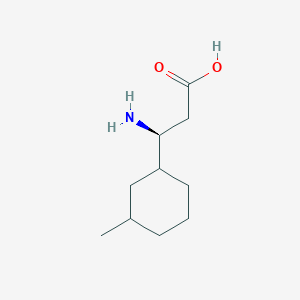
(3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid is an organic compound featuring an amino group attached to a propanoic acid backbone, with a 3-methylcyclohexyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylcyclohexanone.
Amination: The 3-methylcyclohexanone undergoes reductive amination with ammonia or an amine source to introduce the amino group.
Chain Extension: The resulting amino compound is then subjected to a chain extension reaction using a suitable reagent like acrylonitrile, followed by hydrolysis to yield the propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids or amides.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Amino-3-(4-methylcyclohexyl)propanoic acid: Similar structure with a different position of the methyl group.
(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid: Another isomer with the methyl group in a different position.
(3S)-3-Amino-3-(cyclohexyl)propanoic acid: Lacks the methyl substituent.
Uniqueness
(3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid is unique due to the specific positioning of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and interactions with biological molecules.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m0/s1 |
InChI-Schlüssel |
BLWGCXRJKAWUGL-HACHORDNSA-N |
Isomerische SMILES |
CC1CCCC(C1)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC1CCCC(C1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
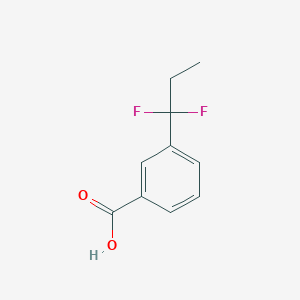
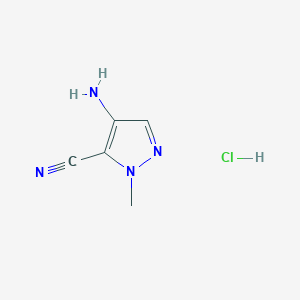

![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)
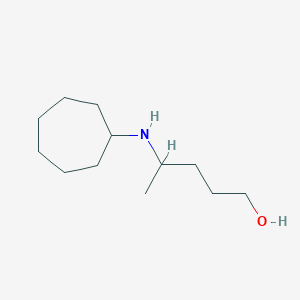
![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
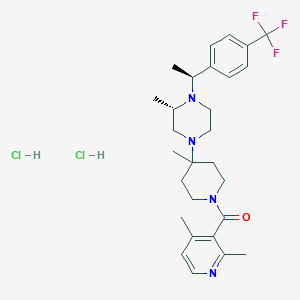
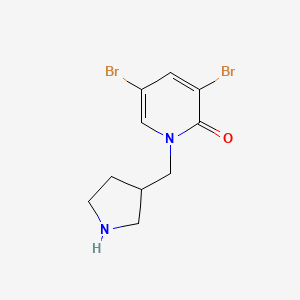
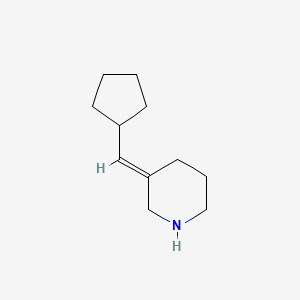
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
